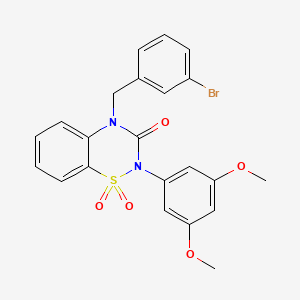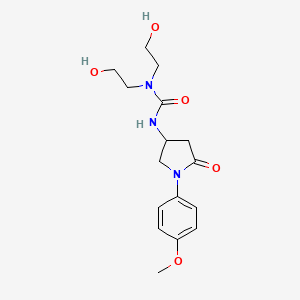
1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as BIPU, is a synthetic compound that has shown potential in various scientific applications. It is a urea derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins that are involved in various cellular processes. For example, in cancer cells, 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the aggregation of beta-amyloid by binding to the protein and preventing it from forming toxic aggregates.
Biochemical and Physiological Effects:
1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of beta-amyloid aggregation, and the reduction of inflammation. In cancer cells, 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea induces apoptosis, which is a programmed cell death that occurs in response to cellular stress. In Alzheimer's disease, 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea inhibits the aggregation of beta-amyloid, which is believed to be a key factor in the development of the disease. Inflammation is also a key factor in many diseases, and 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is that it has shown potential in various scientific applications, including cancer research, Alzheimer's research, and inflammation research. Another advantage is that it can be synthesized in a multi-step process using readily available starting materials. However, one limitation of 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various scientific applications.
Zukünftige Richtungen
There are several future directions for 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea research, including the optimization of its use as a cancer treatment, the development of 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea derivatives with improved properties, and the investigation of its potential as a treatment for other diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea and to identify its molecular targets.
Synthesemethoden
The synthesis of 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form 4-methoxyphenylacetyl chloride. This is then reacted with N-(2-hydroxyethyl)ethylenediamine to form the corresponding amide. The amide is then treated with phosgene to yield 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has shown potential in various scientific applications, including as an inhibitor of cancer cell growth, as a potential treatment for Alzheimer's disease, and as an anti-inflammatory agent. In cancer research, 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's research, 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Inflammation is also a key factor in many diseases, and 1,1-Bis(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-24-14-4-2-13(3-5-14)19-11-12(10-15(19)22)17-16(23)18(6-8-20)7-9-21/h2-5,12,20-21H,6-11H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZBGAIEKAPILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

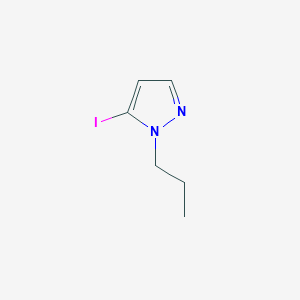
![2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2870401.png)
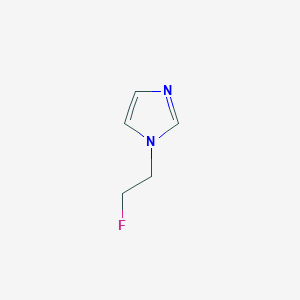
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2870405.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2870407.png)
![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2870408.png)
![2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2870409.png)
![(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2870410.png)
![1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane](/img/structure/B2870413.png)
![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)

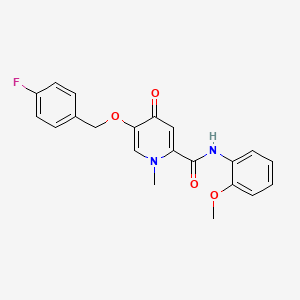
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2870418.png)
